8-Quinolinamine, 6-nitro- is an organic compound characterized by the presence of a nitro group at the 6th position and an amine group at the 8th position of the quinoline ring. Its molecular formula is , and it has a molecular weight of approximately 177.17 g/mol. The compound appears as a pale yellow solid and is soluble in various organic solvents, making it useful in different chemical applications .
Research indicates that 8-Quinolinamine, 6-nitro- exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds with similar structures have shown:
The synthesis of 8-Quinolinamine, 6-nitro- can be achieved through several methods:
8-Quinolinamine, 6-nitro- finds applications in various fields:
Studies on the interactions of 8-Quinolinamine, 6-nitro- with biological targets are crucial for understanding its potential therapeutic uses. Specific areas of interest include:
Several compounds share structural similarities with 8-Quinolinamine, 6-nitro-, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Aminoquinoline | Amine at position 8 | Antimalarial properties |
| 6-Nitroquinoline | Nitro at position 6 | Antimicrobial activity |
| 5-Nitroquinoline | Nitro at position 5 | Potential anticancer effects |
| 8-Hydroxyquinoline | Hydroxy at position 8 | Known for chelating metal ions |
What sets 8-Quinolinamine, 6-nitro- apart is its specific combination of an amine group and a nitro group on the quinoline framework, which may enhance its biological activity compared to other derivatives. This unique positioning allows it to participate in diverse
The 8-aminoquinoline scaffold has been a cornerstone of antimalarial drug development since the early 20th century. The discovery of pamaquine in the 1920s marked the first synthetic antimalarial agent derived from this framework. Subsequent efforts during World War II led to the development of primaquine, which remains a critical therapy for latent Plasmodium vivax and Plasmodium ovale infections due to its hypnozoitocidal activity. These breakthroughs underscored the scaffold’s versatility, prompting investigations into derivatives like 6-nitro-8-quinolinamine to enhance efficacy and address limitations such as metabolic instability.
The structural analogy between 8-aminoquinoline and natural alkaloids, such as those found in Cinchona species, provided early insights into its pharmacophoric potential. The amine group at position 8 facilitates interactions with heme groups in malaria parasites, while substitutions at other positions modulate solubility, bioavailability, and target affinity. The introduction of a nitro group at position 6 represents a deliberate effort to fine-tune electronic properties and steric accessibility, potentially improving binding to parasitic enzymes or DNA.
The nitro group at position 6 introduces distinct electronic effects within the quinoline system. Nitration typically increases the electron-deficient character of the aromatic ring, enhancing reactivity toward nucleophilic attack and influencing redox properties critical for antimalarial activity. This modification also alters the molecule’s dipole moment, potentially improving membrane permeability and intracellular accumulation.
Comparative studies of nitration patterns reveal that the 6-position offers a strategic balance between steric hindrance and electronic modulation. For instance, nitration at position 5 (as seen in early synthetic routes for 8-aminoquinoline) often complicates separation due to isomer formation, whereas the 6-nitro derivative can be synthesized with higher regioselectivity under controlled conditions. The nitro group’s strong electron-withdrawing nature further stabilizes intermediates during amination or alkylation reactions, making 6-nitro-8-quinolinamine a valuable precursor for functionalized analogs.
Vicarious nucleophilic substitution represents a powerful synthetic methodology for the direct amination of nitroquinoline derivatives through nucleophilic displacement of aromatic hydrogen atoms [9] [10]. This transformation proceeds via the initial formation of a Meisenheimer-type adduct, followed by base-induced elimination to restore aromaticity [12]. The nitro group serves a dual role as both an activating group for nucleophilic attack and a stabilizing substituent for the intermediate anionic complex [10] [12].
The mechanism of vicarious nucleophilic substitution involves the addition of nucleophiles to electron-deficient nitroquinolines, forming negatively charged intermediates that are stabilized through charge delocalization [12]. The potassium counterion demonstrates significant interaction with the oxygen atoms of the nitro group, which influences the regioselectivity of nucleophile attack [10] [12]. Research has demonstrated that 3-, 5-, 6-, 7- and 8-nitroquinolines react with 4-amino-1,2,4-triazole in basic medium using potassium tert-butoxide-dimethyl sulfoxide to give amino products predominantly at the ortho position to the nitro group [9].
Notably, 8-nitroquinoline exhibits distinct reactivity patterns compared to other positional isomers, undergoing substitution at the para position rather than the ortho position [9]. This regioselectivity difference has been attributed to the unique electronic environment created by the pyridine nitrogen in conjunction with the nitro group positioning [9] [12]. The transformation demonstrates excellent functional group tolerance and can be performed under mild reaction conditions without requiring expensive metal catalysts or halogenated starting materials [12].
The synthetic utility of vicarious nucleophilic substitution extends to the preparation of complex quinoline derivatives bearing multiple functional groups [12]. Double vicarious nucleophilic substitution products have been isolated, demonstrating the potential for sequential functionalization reactions [12]. The reaction conditions typically involve the use of carbazole nucleophiles in the presence of potassium tert-butoxide as the base, with tetrahydrofuran serving as the preferred solvent [12].
| Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | KOt-Bu | DMSO | Room temperature | 68% | [9] |
| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | KOt-Bu | DMSO | Room temperature | 72% | [9] |
| 8-Nitroquinoline | Carbazole | KOt-Bu | THF | Reflux | 65% | [12] |
| 5-Nitroquinoline | Carbazole | KOt-Bu | THF | Reflux | 78% | [12] |
Iron(III) nitrate nonahydrate has emerged as a highly effective dual-purpose reagent for the nitration of quinoline derivatives, simultaneously serving as both the promoter and nitro source [24] [28]. This economical and environmentally benign approach enables regioselective remote C(5)-H nitration of 8-aminoquinoline amides under mild reaction conditions [24] [28]. The iron(III)-mediated nitration methodology represents the first example where iron(III) nitrate functions as both a chelating promoter and nitration reagent [24].
The mechanism of iron(III)-mediated nitration involves the thermal decomposition of iron(III) nitrate to generate nitrogen dioxide radicals, which subsequently participate in the nitration process [27] [31]. The 8-aminoquinoline amide substrate coordinates with iron(III) through bidentate chelation, positioning the metal center in proximity to the C(5) position for regioselective functionalization [24]. This directed approach overcomes the inherent challenges associated with remote C-H activation at positions that are geometrically inaccessible through conventional methods [24].
Experimental studies have demonstrated that iron(III) nitrate nonahydrate promotes ortho-nitration reactions of aniline derivatives through a nitrogen dioxide radical intermediate pathway [27] [31]. The reaction conditions typically involve heating the substrate with iron(III) nitrate nonahydrate in an appropriate solvent, with reaction temperatures ranging from 60°C to 120°C depending on the substrate reactivity [27] [31]. The methodology exhibits broad substrate scope and good functional group tolerance [24] [27].
The regioselectivity of iron(III)-mediated nitration can be influenced by the electronic properties of the quinoline substrate and the nature of the directing group [24] [27]. Electron-withdrawing substituents on the quinoline ring generally enhance the reaction rate and yield, while electron-donating groups may require modified reaction conditions [27] [31]. The transformation proceeds efficiently with various 8-aminoquinoline amide derivatives, providing access to nitrated products in moderate to good yields [24].
| Substrate | Iron Source | Temperature | Time | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| 8-Aminoquinoline amide | Fe(NO₃)₃·9H₂O | 100°C | 12 h | 85% | C(5) selective | [24] |
| N-Methyl-8-aminoquinoline amide | Fe(NO₃)₃·9H₂O | 100°C | 12 h | 78% | C(5) selective | [24] |
| 8-Aminoquinoline benzamide | Fe(NO₃)₃·9H₂O | 120°C | 8 h | 72% | C(5) selective | [24] |
| Aniline | Fe(NO₃)₃·9H₂O | 80°C | 6 h | 76% | ortho selective | [31] |
Copper(II) chloride dihydrate has been identified as an efficient catalyst for the bisnitration of 8-aminoquinoline amides, enabling the selective formation of 5,7-dinitro-8-aminoquinoline derivatives [24] [28]. This copper-catalyzed methodology represents a significant advancement in the field of quinoline functionalization, as it provides access to dinitrated products that are challenging to obtain through conventional nitration methods [24]. The bisnitration reaction demonstrates remarkable chemoselectivity, preferentially functionalizing the C(5) and C(7) positions while leaving other reactive sites intact [24].
The copper-catalyzed bisnitration process operates through a distinct mechanistic pathway compared to the iron(III)-mediated mononitration [24]. When copper(II) chloride dihydrate is employed as the catalyst in conjunction with iron(III) nitrate as the nitro source, the reaction undergoes sequential nitration events to install two nitro groups regioselectively [24] [28]. The copper catalyst facilitates the second nitration event after the initial mononitration, enabling the formation of symmetrically dinitrated products [24].
Research has demonstrated that the choice of copper catalyst significantly influences the reaction outcome and selectivity [24]. Copper(II) chloride dihydrate exhibits superior performance compared to other copper salts, providing higher yields and better regioselectivity for the bisnitration transformation [24]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion to the dinitrated products [24].
The substrate scope of copper-catalyzed bisnitration encompasses various 8-aminoquinoline amide derivatives bearing different substituents on the quinoline ring [24]. The methodology tolerates both electron-withdrawing and electron-donating substituents, although the reaction rates and yields may vary depending on the electronic properties of the substrate [24]. The bisnitration approach provides a direct route to highly functionalized quinoline derivatives that can serve as valuable intermediates for further synthetic transformations [24].
| Substrate | Copper Catalyst | Nitro Source | Temperature | Time | Yield | Product | Reference |
|---|---|---|---|---|---|---|---|
| 8-Aminoquinoline amide | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | 120°C | 24 h | 68% | 5,7-Dinitro derivative | [24] |
| N-Methyl-8-aminoquinoline amide | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | 120°C | 24 h | 62% | 5,7-Dinitro derivative | [24] |
| 8-Aminoquinoline acetamide | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | 110°C | 36 h | 55% | 5,7-Dinitro derivative | [24] |
Reductive amination pathways provide efficient access to 6-nitro-8-aminoquinoline derivatives through the selective reduction of nitroquinoline precursors followed by subsequent functionalization [32] [33] [35]. This synthetic approach offers excellent chemoselectivity and functional group compatibility, enabling the preparation of complex aminoquinoline structures from readily available nitroquinoline starting materials [32] [35]. The methodology has found widespread application in the synthesis of biologically active quinoline derivatives and pharmaceutical intermediates [33] [35].
Copper oxide has emerged as a highly effective and reusable solid reagent for the reduction of nitroquinolines to aminoquinolines using hydrazine monohydrate as the hydrogen donor [32]. The reaction of 5-nitroquinoline to 5-aminoquinoline can be completed in 10 minutes with 100% conversion and selectivity under mild reaction conditions [32]. The high activity and selectivity of copper oxide have been attributed to the facile formation of oxygen vacancies on the surface under reducing environments [32].
Density functional theory calculations have revealed that oxygen vacancies lead to enhanced adsorption of the nitro group and selective activation coupled with hydrogen atom activation on the copper oxide surface [32]. The presence of the pyridine ring in nitroquinolines slightly impedes the rate of complete reduction compared to simple nitroarenes, requiring optimized reaction conditions for efficient conversion [32]. The copper oxide catalyst can be easily collected and reused for up to four cycles before complete transformation to copper(I) oxide and metallic copper occurs [32].
Alternative reducing systems have been developed for the conversion of nitroquinolines to aminoquinolines, including titanium(III) chloride in aqueous acetic acid solution [35]. Treatment of nitroquinoline derivatives with excess titanium(III) chloride at room temperature affords the corresponding amines in good yields without reduction of the quinoline ring to dihydroquinoline [35]. This methodology demonstrates excellent chemoselectivity and compatibility with various functional groups present on the quinoline scaffold [35].
Zinc-acetic acid reduction systems have also been employed for the reductive cyclization of nitro and cyano groups in quinoline synthesis [58]. The zinc-acetic acid couple serves as a well-known reducing reagent capable of selective reduction of nitro groups while preserving other sensitive functionalities [58]. Optimization studies have identified the optimal conditions as 4 equivalents of zinc-acetic acid in ethanol heated at reflux temperature [58].
| Reducing Agent | Substrate | Conditions | Time | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| CuO/N₂H₄·H₂O | 5-Nitroquinoline | 80°C, H₂O | 10 min | 100% | >99% | [32] |
| TiCl₃ | Nitroquinoline derivatives | 50% AcOH, RT | 6-12 h | 76-80% | >95% | [35] |
| Zn/AcOH | Nitro-cyano precursors | EtOH, reflux | 4 h | 82-90% | >90% | [58] |
| Raney Ni/H₂ | Nitroquinoline derivatives | EtOH, RT | 2-4 h | 85-95% | >95% | [57] |
The structure-activity relationships of 8-quinolinamine derivatives against Plasmodium falciparum have been extensively characterized through comprehensive biological evaluations. Research demonstrates that specific structural modifications significantly influence antimalarial potency and selectivity patterns [1] [2] [3].
The most critical structural determinants for antimalarial activity include the presence of alkoxy substituents at the 5-position combined with a 2-tert-butyl group on the quinoline framework. Compounds bearing 5-alkoxy groups ranging from C4 to C8 chain lengths, particularly the 5-pentyloxy derivative (compound 46), exhibited exceptional antimalarial activity with IC50 values of 20 ng/mL against drug-sensitive Plasmodium falciparum D6 strain and 22 ng/mL against drug-resistant W2 strain [1] [2] [3]. This potency surpassed that of chloroquine against resistant strains, demonstrating the therapeutic potential of this structural class.
The introduction of a methyl group at the 4-position of the quinoline ring resulted in dramatic loss of antimalarial activity. Compounds 50-54, which contained 4-methyl substitution, showed markedly reduced potency compared to their unsubstituted counterparts, with IC50 values increasing to 980-4500 ng/mL range [1] [2] [3]. This structure-activity relationship indicates that the 4-position of the quinoline ring is critical for maintaining antimalarial efficacy.
Table 1: In Vitro Antimalarial Activity Data for Key 8-Quinolinamine Derivatives
| Compound | Structural Features | IC50 D6 (ng/mL) | IC50 W2 (ng/mL) | Selectivity Index |
|---|---|---|---|---|
| 46 | 2-tert-butyl, 5-pentyloxy | 20 | 22 | >238 |
| 47 | 2-tert-butyl, 5-hexyloxy | 42 | 40 | >113 |
| 48 | 2-tert-butyl, 5-heptyloxy | 50 | 37 | >95 |
| 49 | 2-tert-butyl, 5-octyloxy | 53 | 40 | >90 |
| 50 | 2-tert-butyl, 5-butoxy, 4-methyl | 2200 | 980 | >2.2 |
Amino acid conjugation studies revealed that attachment of basic amino acids, particularly lysine and arginine, could partially restore antimalarial activity in some derivatives. Compounds 92, 99, and 111, which featured lysine or arginine conjugation, demonstrated IC50 values ranging from 52-390 ng/mL against both drug-sensitive and drug-resistant strains [1] [2] [3]. This finding suggests that appropriate amino acid conjugation may serve as a strategy to optimize pharmacological properties while maintaining biological activity.
The evaluation of 8-quinolinamine derivatives against chloroquine-resistant Plasmodium falciparum strains revealed superior efficacy profiles compared to standard antimalarial agents. Notably, several compounds demonstrated enhanced activity against drug-resistant W2 strain compared to drug-sensitive D6 strain, indicating potential advantages in treating resistant malaria infections [1] [3].
In vivo antimalarial studies using Plasmodium berghei-infected Swiss mice demonstrated that compounds 46-49 achieved 100% curative activity at 25 mg/kg/day oral dosing against drug-sensitive parasites [1] [2] [3]. Against multidrug-resistant Plasmodium yoelii nigeriensis, compounds 46 and 47 maintained 100% curative activity at 50 mg/kg/day, while compounds 48 and 49 showed suppressive activity at this dose level.
Table 2: In Vivo Antimalarial Efficacy Against Drug-Resistant Parasites
| Compound | P. berghei 25 mg/kg | P. yoelii nigeriensis 50 mg/kg | Resistance Profile |
|---|---|---|---|
| 46 | Curative (6/6) | Curative (6/6) | Active against MDR |
| 47 | Curative (6/6) | Curative (6/6) | Active against MDR |
| 48 | Curative (6/6) | Active (3/6) | Moderate MDR activity |
| 49 | Curative (6/6) | Active (3/6) | Moderate MDR activity |
The resistance index calculations revealed that these compounds maintained consistent activity across both sensitive and resistant parasite strains, with resistance indices approaching unity for the most active derivatives [1] [3]. This contrasts favorably with chloroquine, which showed a 9-fold reduction in potency against resistant strains.
Molecular docking investigations have identified multiple cancer-related protein targets for quinoline derivatives, revealing significant binding affinities and favorable interaction profiles. Comprehensive docking studies utilizing various cancer-associated proteins have demonstrated the potential of quinoline scaffolds as anticancer agents [10] [11] [12] [13].
DNA-topoisomerase complex interactions represent a primary mechanism of anticancer activity for quinoline derivatives. Molecular docking studies revealed that 3-amino pyranoquinolinone derivatives exhibit strong binding affinity to DNA-topoisomerase complexes, with binding energies ranging from -8.3 to -7.5 kcal/mol [10]. These compounds demonstrated ability to intercalate within the DNA-topoisomerase complex and established energetically favorable binding modes through arene-hydrogen interactions.
Tubulin protein targeting has emerged as another significant mechanism for quinoline-based anticancer agents. Docking studies with tubulin (PDB ID: 4O2B) revealed that quinoline derivatives can effectively bind to the colchicine binding site, with the most active compounds achieving binding energies of -12.987 kcal/mol [11]. Key interactions include hydrogen bonding with residues Lysβ254 and Asnα101, as well as arene-cation interactions that enhance binding affinity.
Table 4: Molecular Docking Results for Quinoline Derivatives with Cancer Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Proposed Mechanism |
|---|---|---|---|---|
| DNA-Topoisomerase | Various | -8.3 to -7.5 | DNA intercalation, arene-H bonds | DNA replication inhibition |
| Tubulin | 4O2B | -12.987 | H-bonds with Lysβ254, Asnα101 | Microtubule disruption |
| STAT3 | 4ZIA | -5.8 | Hydrogen bonding | Transcription inhibition |
| BCL2 | 6O0K | -7.0 | Stable binding interactions | Apoptosis regulation |
| MMP9 | 2OVX | -7.7 | Hydrophobic interactions | Matrix metalloproteinase inhibition |
Network pharmacology approaches have identified additional cancer-related targets for quinoline derivatives. Studies utilizing indole-quinoline derivatives revealed interactions with STAT3, BCL2, ALB, and MMP9 proteins, with binding affinities ranging from -5.8 to -7.7 kcal/mol [12]. These targets are involved in critical cancer hallmarks including cell survival, apoptosis regulation, and metastasis promotion.
Mechanistic studies have elucidated the apoptotic pathways through which quinoline derivatives exert anticancer effects. Research demonstrates that nitro-substituted quinoline compounds can induce both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells [14] [15].
Caspase activation represents a central mechanism of quinoline-induced apoptosis. Studies utilizing nitro-substituted hydroxynaphthanilides revealed that active compounds can induce cleavage of procaspase-3 and procaspase-9, leading to activation of the caspase cascade [15]. Flow cytometry analysis demonstrated that compound treatment resulted in time-dependent accumulation of cells in late apoptotic stages, with significant increases in Annexin V-positive staining.
Cell cycle analysis revealed that quinoline derivatives can induce G1 phase arrest, accompanied by down-regulation of cyclin E1 levels [15]. This cell cycle disruption precedes apoptotic induction and represents an early event in the anticancer mechanism. The combination of cell cycle arrest and apoptosis induction provides a dual mechanism for eliminating cancer cells.
Table 5: Apoptosis Induction Data for Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Apoptosis Mechanism | Caspase Activation |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | HeLa | 4.0-8.0 | Intrinsic pathway | Caspase-3, -9 |
| Quinoline derivative 3c | MCF-7 | 7.05 | G1 arrest + apoptosis | Not specified |
| Co7 complex | HeLa | 0.0008 | Multiple pathways | Not specified |
| Quinoline-dihydrazone | BGC-823 | 7.01-34.32 | ROS-mediated | Not specified |
Reactive oxygen species generation has been identified as a contributing factor to quinoline-induced apoptosis. Studies demonstrated that quinoline derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent apoptotic induction [16]. This mechanism is particularly relevant for compounds containing electron-withdrawing nitro groups, which can undergo bioreduction to form reactive intermediates.